Cas no 160939-10-6 (methyl 6-(aminomethyl)pyridine-2-carboxylate)

Methyl 6-(aminomethyl)pyridine-2-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its bifunctional reactivity due to the presence of both an ester and an aminomethyl group on a pyridine scaffold. The compound serves as a key building block in pharmaceutical and agrochemical applications, enabling the synthesis of heterocyclic derivatives and functionalized pyridines. Its stability under standard conditions and compatibility with a range of reaction conditions make it a practical choice for multi-step synthetic routes. The electron-deficient pyridine ring further enhances its utility in nucleophilic substitution and metal-catalyzed coupling reactions, offering chemists a reliable precursor for complex molecular architectures.
methyl 6-(aminomethyl)pyridine-2-carboxylate structure
160939-10-6 structure
商品名:methyl 6-(aminomethyl)pyridine-2-carboxylate
CAS番号:160939-10-6
MF:C7H8N2O2
メガワット:152.15062
MDL:MFCD09029316
CID:65573
PubChem ID:29921664

methyl 6-(aminomethyl)pyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 6-Aminomethyl-2-pyridinecarboxylic acid
    • 2-Pyridinecarboxylic acid, 6-(aminomethyl)-, methyl ester
    • 6-(AMINOMETHYL)-2-PYRIDINE CARBOXYLIC ACID
    • METHYL 6-(AMINOMETHYL)PICOLINATE
    • 6-AMINOMETHYL-PYRIDINE-2-CARBOXYLIC ACID
    • 6-Aminomethyl-pyridine-2-carboxylic acid methyl ester
    • 6-(AMinoMethyl)picolinic acid
    • Methyl 6-(aMinoMethyl)pyridine-2-carboxylate
    • 2-Pyridinecarboxylicacid,6-(aminomethyl)-,methylester(9CI)
    • 6-(Aminomethyl)-2-pyridine carboxylic acid ,97%
    • SY253027
    • SCHEMBL4453968
    • MFCD09029316
    • AC-14273
    • 160939-10-6
    • AC8758
    • AB49256
    • EN300-108742
    • CS-0447526
    • AKOS006287853
    • METHYL6-(AMINOMETHYL)PICOLINATE
    • methyl 6-(aminomethyl)pyridine-2-carboxylate
    • MDL: MFCD09029316
    • インチ: InChI=1S/C8H10N2O2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5,9H2,1H3
    • InChIKey: BXSRCFBJJKYNGE-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=CC=CC(=N1)CN

計算された属性

  • せいみつぶんしりょう: 152.05900
  • どういたいしつりょう: 166.074227566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.2Ų
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): -2.7

じっけんとくせい

  • 密度みつど: 1.321
  • ふってん: 352.4°Cat760mmHg
  • フラッシュポイント: 166.9°C
  • 屈折率: 1.606
  • PSA: 76.21000
  • LogP: 0.93880

methyl 6-(aminomethyl)pyridine-2-carboxylate セキュリティ情報

methyl 6-(aminomethyl)pyridine-2-carboxylate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

methyl 6-(aminomethyl)pyridine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-108742-10.0g
methyl 6-(aminomethyl)pyridine-2-carboxylate
160939-10-6
10g
$4299.0 2023-05-25
Enamine
EN300-108742-0.1g
methyl 6-(aminomethyl)pyridine-2-carboxylate
160939-10-6 95%
0.1g
$376.0 2023-10-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1177-10G
methyl 6-(aminomethyl)pyridine-2-carboxylate
160939-10-6 95%
10g
¥ 20,790.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1177-100MG
methyl 6-(aminomethyl)pyridine-2-carboxylate
160939-10-6 95%
100MG
¥ 1,042.00 2023-04-03
Enamine
EN300-108742-0.5g
methyl 6-(aminomethyl)pyridine-2-carboxylate
160939-10-6 95%
0.5g
$410.0 2023-10-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1177-250MG
methyl 6-(aminomethyl)pyridine-2-carboxylate
160939-10-6 95%
250MG
¥ 1,663.00 2023-04-03
Enamine
EN300-108742-5.0g
methyl 6-(aminomethyl)pyridine-2-carboxylate
160939-10-6
5g
$2900.0 2023-05-25
Enamine
EN300-108742-1g
methyl 6-(aminomethyl)pyridine-2-carboxylate
160939-10-6 95%
1g
$428.0 2023-10-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1177-100mg
methyl 6-(aminomethyl)pyridine-2-carboxylate
160939-10-6 95%
100mg
¥1043.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1177-250mg
methyl 6-(aminomethyl)pyridine-2-carboxylate
160939-10-6 95%
250mg
¥1663.0 2024-04-23

methyl 6-(aminomethyl)pyridine-2-carboxylate 関連文献

methyl 6-(aminomethyl)pyridine-2-carboxylateに関する追加情報

Methyl 6-(Aminomethyl)pyridine-2-carboxylate (CAS No. 160939-10-6): A Versatile Building Block in Organic Synthesis

Methyl 6-(aminomethyl)pyridine-2-carboxylate (CAS No. 160939-10-6) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical and agrochemical research. This pyridine derivative serves as a crucial building block for the synthesis of various biologically active molecules, particularly in the development of novel drug candidates and specialty chemicals.

The compound features both ester and aminomethyl functional groups attached to a pyridine ring, making it a versatile intermediate for organic synthesis. Its molecular structure allows for multiple modification pathways, enabling chemists to create diverse molecular architectures. Recent studies highlight its importance in medicinal chemistry, where researchers are exploring its potential in developing treatments for neurological disorders and inflammatory conditions.

In the current market landscape, there's growing demand for specialty pyridine derivatives like methyl 6-(aminomethyl)pyridine-2-carboxylate. The compound's unique properties make it particularly valuable in drug discovery programs, where researchers seek novel scaffolds with improved pharmacokinetic properties. Many pharmaceutical companies are actively investigating this compound as a precursor for potential small molecule therapeutics.

The synthesis of methyl 6-(aminomethyl)pyridine-2-carboxylate typically involves multi-step processes starting from commercially available pyridine precursors. Modern synthetic approaches focus on improving yield and purity while reducing environmental impact, aligning with the growing emphasis on green chemistry principles. Researchers are particularly interested in developing more efficient catalytic methods for its production.

From a physicochemical properties perspective, this compound demonstrates excellent solubility in common organic solvents, which enhances its utility in various synthetic applications. Its stability under standard laboratory conditions makes it convenient for storage and handling. The presence of both nucleophilic (aminomethyl) and electrophilic (ester) groups in the same molecule provides unique opportunities for molecular design and structure-activity relationship studies.

In pharmaceutical applications, methyl 6-(aminomethyl)pyridine-2-carboxylate has shown promise as a precursor for CNS-active compounds. Its structural features allow for the creation of molecules that can potentially cross the blood-brain barrier, making it valuable in neurological drug development. Recent patent literature reveals several applications in developing treatments for neurodegenerative diseases.

The compound's structure-activity relationship has been extensively studied in relation to various biological targets. Its pyridine core provides excellent hydrogen bonding capabilities, while the aminomethyl group offers opportunities for further functionalization. These characteristics make it particularly valuable in fragment-based drug discovery, where researchers screen small molecules for potential therapeutic applications.

From a market perspective, the demand for methyl 6-(aminomethyl)pyridine-2-carboxylate has been steadily increasing, driven by growing research in precision medicine and targeted therapies. Custom synthesis providers and chemical suppliers report consistent interest from both academic institutions and pharmaceutical companies. The compound's versatility makes it attractive for various research programs.

Recent advances in computational chemistry and AI-assisted drug design have further highlighted the importance of such heterocyclic building blocks. Molecular modeling studies frequently utilize compounds like methyl 6-(aminomethyl)pyridine-2-carboxylate as starting points for virtual screening campaigns. This aligns with current trends in digital chemistry and high-throughput screening technologies.

Quality control of methyl 6-(aminomethyl)pyridine-2-carboxylate typically involves advanced analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications. Current research focuses on developing more efficient analytical protocols to support the growing demand.

The future outlook for methyl 6-(aminomethyl)pyridine-2-carboxylate appears promising, with potential applications expanding beyond traditional pharmaceutical uses. Emerging fields such as materials science and catalysis are exploring its utility in creating novel functional materials and catalytic systems. This broad applicability ensures its continued relevance in chemical research.

For researchers working with methyl 6-(aminomethyl)pyridine-2-carboxylate, proper handling and storage are essential to maintain its stability. While not classified as hazardous under standard regulations, appropriate laboratory practices should be followed. The compound's shelf life can be extended through proper storage under inert atmosphere at controlled temperatures.

In conclusion, methyl 6-(aminomethyl)pyridine-2-carboxylate (CAS No. 160939-10-6) represents an important chemical intermediate with wide-ranging applications in modern chemistry. Its unique structural features and synthetic versatility make it invaluable for drug discovery and materials research. As scientific understanding of its properties continues to grow, so too will its applications across various fields of chemical science.

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